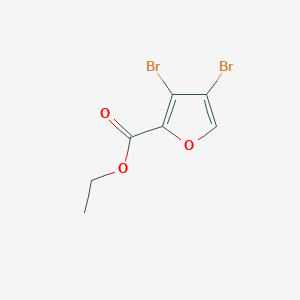![molecular formula C8H19NO2 B8703813 2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol CAS No. 25941-41-7](/img/structure/B8703813.png)
2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol is an organic compound with a unique structure that includes both a dimethylamino group and a diol functionality
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol typically involves the reaction of dimethylamine with an appropriate precursor, such as an epoxide or a halohydrin. The reaction conditions often include the use of a solvent like ethanol or methanol and may require a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to minimize impurities and maximize efficiency.
化学反応の分析
Types of Reactions: 2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols or amines.
科学的研究の応用
2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
作用機序
The mechanism by which 2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol exerts its effects involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the diol groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to interact with biological targets.
類似化合物との比較
2-(Dimethylamino)ethanol: Similar in structure but lacks the additional diol group.
2-(Dimethylamino)methyl-1,3-propanediol: Similar but with different positioning of functional groups.
Uniqueness: 2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol is unique due to its combination of a dimethylamino group and a diol functionality, which provides it with distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
特性
CAS番号 |
25941-41-7 |
|---|---|
分子式 |
C8H19NO2 |
分子量 |
161.24 g/mol |
IUPAC名 |
2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C8H19NO2/c1-4-8(6-10,7-11)5-9(2)3/h10-11H,4-7H2,1-3H3 |
InChIキー |
PBIHVCKVWPFHMN-UHFFFAOYSA-N |
正規SMILES |
CCC(CN(C)C)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-Methoxy-5-(2-propenyl)-2-oxabicyclo[3.3.0]octane](/img/structure/B8703829.png)


